Isometronidazole-d4 (hydrochloride)

LC-MS/MS method validation isotope dilution 5-nitroimidazole residues

Isometronidazole-d4 (hydrochloride) (CAS 2748356-10-5) is the deuterium-labeled analog of Isometronidazole (CAS 705-19-1), with a molecular formula of C6H6D4ClN3O3 and a molecular weight of 211.64. Isometronidazole itself is an impurity and positional isomer of Metronidazole, and a hydroxylated metabolite of the widely used 5-nitroimidazole antibiotic.

Molecular Formula C6H10ClN3O3
Molecular Weight 211.64 g/mol
Cat. No. B12391337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsometronidazole-d4 (hydrochloride)
Molecular FormulaC6H10ClN3O3
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CCO)[N+](=O)[O-].Cl
InChIInChI=1S/C6H9N3O3.ClH/c1-5-7-6(9(11)12)4-8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2;
InChIKeyJECPEFKCSPMQKO-DAHDXRBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isometronidazole-d4 (hydrochloride): A Deuterium-Labeled Internal Standard for Metronidazole Metabolite Quantification in LC-MS/MS Bioanalysis


Isometronidazole-d4 (hydrochloride) (CAS 2748356-10-5) is the deuterium-labeled analog of Isometronidazole (CAS 705-19-1), with a molecular formula of C6H6D4ClN3O3 and a molecular weight of 211.64 . Isometronidazole itself is an impurity and positional isomer of Metronidazole, and a hydroxylated metabolite of the widely used 5-nitroimidazole antibiotic . The deuterated form is engineered with four deuterium atoms replacing hydrogen atoms on the ethanol moiety, yielding a nominal mass shift of +4 Da relative to the unlabeled compound. This compound is supplied as the hydrochloride salt, with a typical purity of ≥98% by HPLC and 99% atom D enrichment , and is classified as a stable isotope-labeled internal standard (SIL-IS) for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitative bioanalysis [1].

Why Generic or Non-Deuterated Internal Standards Cannot Substitute for Isometronidazole-d4 (hydrochloride) in Regulated LC-MS/MS Quantification


In LC-MS/MS bioanalysis, the internal standard (IS) is selected to co-elute with the analyte and exhibit nearly identical ionization behavior, thereby compensating for matrix effects, recovery variability, and instrument drift [1]. The use of a non-isotopic IS or a mismatched deuterated analog introduces chromatographic retention time differences and differential matrix effect susceptibility, which invalidate the fundamental assumption of proportional response [2]. Critically, published isotope dilution LC-MS/MS studies on 5-nitroimidazole drugs have demonstrated that when a structurally matched deuterated IS is unavailable for a given analyte—as was the case for Metronidazole (MNZ) and its hydroxy metabolite (MNZOH)—the method fails to produce acceptable quantitative results, even when a deuterated analog of a closely related compound (e.g., Dimetridazole-OH-d3) is employed as a substitute [3]. This failure underscores that class-level or isomer-level internal standards are not interchangeable and that analyte-specific deuterated standards are a non-negotiable requirement for achieving validated quantitative accuracy in complex biological matrices [4].

Quantitative Differentiation Evidence for Isometronidazole-d4 (hydrochloride) in LC-MS/MS Method Validation and Bioanalytical Quantification


Method Failure in the Absence of Analyte-Matched Deuterated Internal Standard: A Direct Head-to-Head Performance Gap in 5-Nitroimidazole Quantification

In a published isotope dilution LC-MS/MS method for the simultaneous analysis of four 5-nitroimidazole drugs and their hydroxylated metabolites in egg and chicken meat, analytes that had their own matched deuterated internal standards (DMZ-d3, RNZ-d3, IPZ-d3, DMZOH-d3, IPZOH-d3) achieved acceptable corrected recoveries ranging from 88% to 111%, with decision limits (CCα) of 0.07–0.36 μg/kg and within-lab precision ≤15% at the lowest fortification levels (0.5–1.0 μg/kg) [1]. In stark contrast, Metronidazole (MNZ) and its hydroxy metabolite (MNZOH)—for which no corresponding deuterated IS was available and were instead quantified using DMZOH-d3 as a substitute—failed to yield acceptable quantitative results [1]. The authors explicitly stated that 'the method failed to give acceptable quantitative results for MNZ and MNZOH due to the unavailability of the corresponding deuterated ISs' [1]. This is a direct, peer-reviewed demonstration that substituting a structurally mismatched deuterated IS for a 5-nitroimidazole analyte produces method failure in validated regulatory residue analysis.

LC-MS/MS method validation isotope dilution 5-nitroimidazole residues food safety analysis

Post-Correction Recovery Performance: Quantitative Benchmark for Deuterated Internal Standards in Nitroimidazole Plasma Bioanalysis

A validated HPLC-MS/MS method for the detection and confirmation of nitroimidazoles and their hydroxy metabolites in pig plasma established quantitative performance benchmarks for deuterated internal standard correction in this analyte class [1]. After correction with deuterated internal standards, the apparent recovery for nitroimidazole analytes ranged from 93% to 123%, with repeatability (CVr) of 2.49–13.39% and intralaboratory reproducibility (CV_RW) of 2.49–16.38%, satisfying the Horwitz equation criteria for analytical method acceptability [1]. Notably, the method achieved detection capacity (CCβ) values ranging from 0.25 to 1 μg/L [1]. A critical exception was observed for the metabolite of Metronidazole, which showed an uncorrected recovery deficit (apparent recovery of only 58–63%) due to the lack of a matched deuterated IS [1]. This recovery deficit for the non-matched analyte underscores that the 93–123% recovery range represents the performance achievable only when an appropriate deuterated IS is employed, providing a quantitative benchmark against which the necessity of Isometronidazole-d4 for Isometronidazole quantification can be assessed.

plasma bioanalysis nitroimidazole residues method validation internal standard correction

High-Impact Application Scenarios for Isometronidazole-d4 (hydrochloride) in Bioanalytical and Regulatory Quantitative Workflows


Validated LC-MS/MS Quantification of Isometronidazole as a Metronidazole Metabolite or Process Impurity in Pharmaceutical Quality Control

Isometronidazole is recognized as an impurity of Metronidazole in pharmaceutical formulations . For pharmaceutical manufacturers and contract research organizations (CROs) performing impurity profiling and stability-indicating assays, Isometronidazole-d4 (hydrochloride) serves as the optimal SIL-IS for quantifying Isometronidazole levels. The evidence in Section 3 demonstrates that non-matched deuterated internal standards fail to produce acceptable quantitative results for 5-nitroimidazole hydroxy metabolites [1], making Isometronidazole-d4 (hydrochloride) the only scientifically defensible choice for achieving validated accuracy in regulatory submissions that require precise impurity quantification.

Food Safety and Veterinary Drug Residue Monitoring Programs Requiring Isotope Dilution LC-MS/MS

Regulatory laboratories conducting nitroimidazole residue surveillance in animal-derived food products (eggs, poultry meat, plasma) rely on isotope dilution LC-MS/MS methods compliant with Commission Decision 2002/657/EC [2]. The direct evidence in Section 3 shows that for 5-nitroimidazole analytes possessing matched deuterated internal standards, corrected recoveries of 88–111% and detection capabilities of 0.11–0.60 μg/kg are achievable [1]. For programs quantifying Isometronidazole residues, Isometronidazole-d4 (hydrochloride) enables laboratories to meet these stringent performance criteria, whereas substitution with non-matched ISs yields method failure at regulated fortification levels [1].

Pharmacokinetic and Drug Metabolism Studies Involving Metronidazole and Its Isomeric Metabolites

In preclinical and clinical pharmacokinetic studies of Metronidazole, accurate quantification of the hydroxy metabolite pool—which includes both Metronidazole-OH and Isometronidazole as positional isomers—is essential for understanding metabolic fate and clearance [3]. Isometronidazole-d4 (hydrochloride) enables LC-MS/MS bioanalytical methods to achieve the precision (CV ≤15%) and recovery (88–111%) benchmarks established for deuterated IS-corrected nitroimidazole quantification [1]. This compound is particularly valuable when chromatographic separation of the isomeric hydroxy metabolites is required, as its co-elution with the analyte and identical ionization behavior in ESI-MS provide superior matrix effect compensation compared to non-isotopic or structurally mismatched internal standards.

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